![molecular formula C19H16N2O4S B14287755 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 116369-73-4](/img/structure/B14287755.png)
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes a naphthalene ring system, which is fused with a hydrazone moiety and a methoxyphenyl group. The ethenesulfonyl group attached to the phenyl ring adds to its unique chemical properties.
準備方法
The synthesis of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydrazinylidenenaphthalen-1-one and 3-(ethenesulfonyl)-4-methoxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: The hydrazine derivative reacts with the aldehyde in the presence of an acid or base catalyst to form the hydrazone linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-80°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction usually targets the hydrazone linkage, converting it into the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the ethenesulfonyl group. Common reagents for these reactions include halides and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety allows it to form reversible covalent bonds with enzyme active sites, inhibiting their activity. The ethenesulfonyl group enhances its binding affinity to certain proteins, making it a potent inhibitor. The compound’s mechanism of action is being studied in various biological pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}benzene: This compound has a similar structure but lacks the naphthalene ring system. It exhibits different chemical reactivity and biological activity due to the absence of the naphthalene moiety.
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}anthracene: This compound contains an anthracene ring system instead of naphthalene
1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}pyridine: This compound features a pyridine ring, which introduces nitrogen into the aromatic system. The nitrogen atom influences the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
116369-73-4 |
|---|---|
分子式 |
C19H16N2O4S |
分子量 |
368.4 g/mol |
IUPAC名 |
1-[(3-ethenylsulfonyl-4-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H16N2O4S/c1-3-26(23,24)18-12-14(9-11-17(18)25-2)20-21-19-15-7-5-4-6-13(15)8-10-16(19)22/h3-12,22H,1H2,2H3 |
InChIキー |
GOEYLKZMBIXXQU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
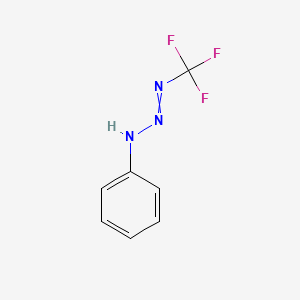
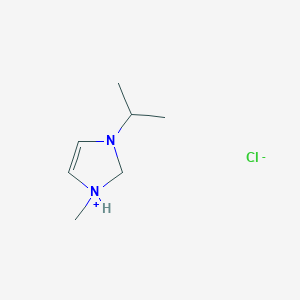
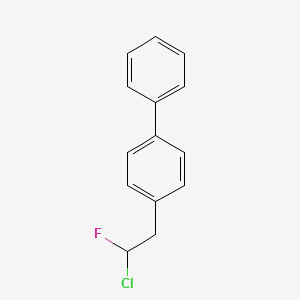
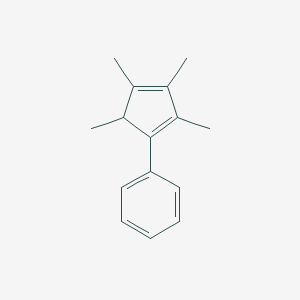

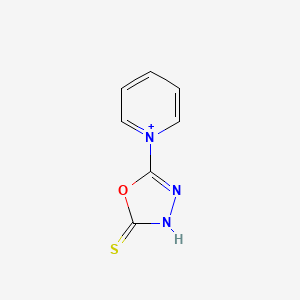
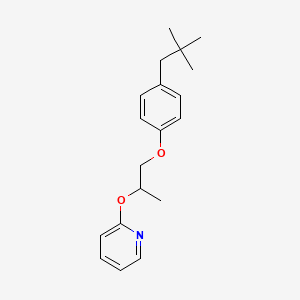
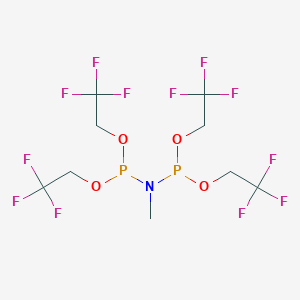
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
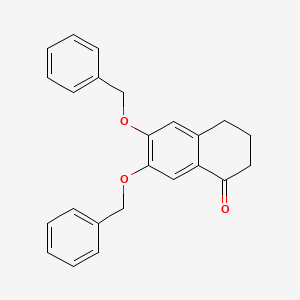
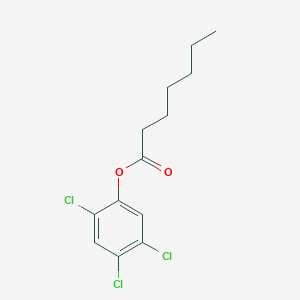
![Bis{3-[(2-cyclohexylpropan-2-yl)peroxy]-3-methylbut-1-yn-1-yl}mercury](/img/structure/B14287760.png)
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
